![molecular formula C17H15N3O4 B2657048 2-hydroxy-N-(2-methoxybenzyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide CAS No. 886901-29-7](/img/structure/B2657048.png)
2-hydroxy-N-(2-methoxybenzyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-hydroxy-N-(2-methoxybenzyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide, also known as PAP-1, is a novel small molecule inhibitor of the protein-protein interaction between the transcription factor HIF-1α and its coactivator p300/CBP. HIF-1α is a key regulator of cellular response to hypoxia and is overexpressed in many types of cancer. PAP-1 has shown promising results in preclinical studies as a potential anticancer agent.
Scientific Research Applications
Synthesis and Derivative Development
2-hydroxy-N-(2-methoxybenzyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide and its derivatives have been extensively studied for their potential in developing novel pharmacological agents. Research has focused on synthesizing a variety of heterocyclic compounds derived from this molecule, exploring their biological activities, including anti-inflammatory, analgesic, and cytotoxic effects. For instance, novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from related structures have shown promising anti-inflammatory and analgesic activities, highlighting the molecule's utility as a precursor for developing new therapeutic agents (Abu‐Hashem et al., 2020).
Cytotoxic Activity
Derivatives of 2-hydroxy-N-(2-methoxybenzyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines. This research avenue explores the compound's potential in cancer treatment, with certain derivatives demonstrating significant cytotoxic effects against Ehrlich Ascites Carcinoma (EAC) cells, indicating the molecule's relevance in oncology research (Hassan et al., 2014).
Optimization of Biological Properties
Efforts to enhance the biological properties of this compound include chemical modifications, such as methylation of the pyridine moiety, to optimize its analgesic properties. This specific modification aims to increase the molecule's biological activity, particularly for para-substituted derivatives, underscoring the compound's versatility in drug development (Ukrainets et al., 2015).
Antifungal Activity
Exploration into the antifungal properties of pyrido[2,3-d]pyrimidine derivatives, which share a core structure with 2-hydroxy-N-(2-methoxybenzyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide, has revealed significant activity against various fungal pathogens. This line of research is crucial for developing new antifungal agents, addressing the growing concern of fungal resistance (Hanafy, 2011).
properties
IUPAC Name |
2-hydroxy-N-[(2-methoxyphenyl)methyl]-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O4/c1-24-12-7-3-2-6-11(12)10-18-15(21)14-16(22)19-13-8-4-5-9-20(13)17(14)23/h2-9,22H,10H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGPQPDSUGUPVOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C2=C(N=C3C=CC=CN3C2=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

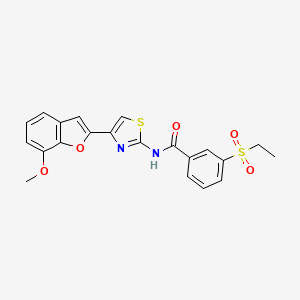
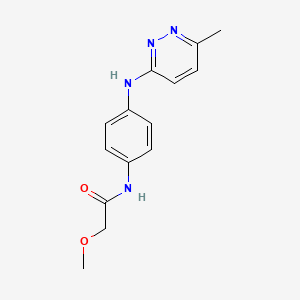
![N-ethyl-N'-[[3-(4-fluorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide](/img/structure/B2656969.png)
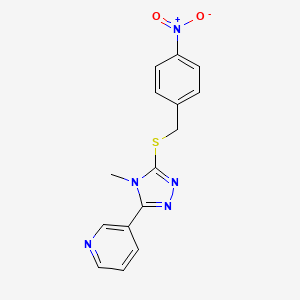
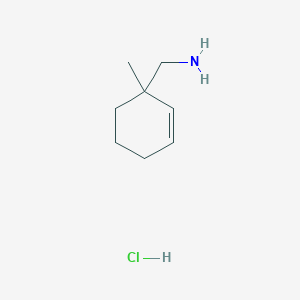

![2-[2-[benzyl(methyl)amino]-2-oxoethyl]sulfanyl-N-(furan-2-ylmethyl)-4-oxo-3-pentylquinazoline-7-carboxamide](/img/structure/B2656974.png)
![2-(3-Cyclopentyl-1-bicyclo[1.1.1]pentanyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2656978.png)
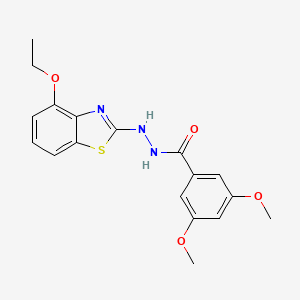
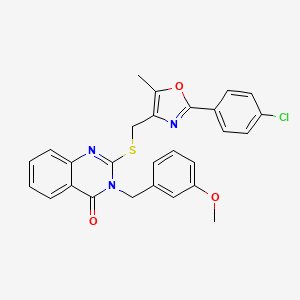
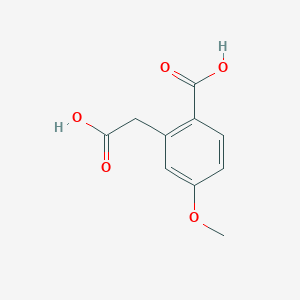
![3-[(2,5-dimethylphenyl)sulfonyl]-N-[4-(propan-2-yl)phenyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2656985.png)
![Dimethyl 5-(4-methoxyphenyl)-2-oxo-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate](/img/structure/B2656986.png)
